![molecular formula C13H14ClN3O2S B2873889 2-(4-chloroanilino)-N~3~-ethyl-3-pyridinesulfonamide CAS No. 1251688-43-3](/img/structure/B2873889.png)
2-(4-chloroanilino)-N~3~-ethyl-3-pyridinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. It’s difficult to predict without specific experimental data .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. These properties could be measured experimentally .科学的研究の応用
Synthesis and Structural Insights
Synthesis Techniques
Research has been dedicated to developing synthesis techniques for related pyridinesulfonamide compounds. For instance, the synthesis of chloro-3-pyridinesulfonamide was achieved through sulfonation, chlorination, and amination, highlighting a method to save reaction time and simplify the procedure (N. Pei, 2002). Another study focused on the base-free transfer hydrogenation of ketones using Cp*Ir(pyridinesulfonamide)Cl precatalysts, indicating the role of pyridinesulfonamide derivatives in catalysis (A. Ruff et al., 2016).
Crystal Structures
The crystal structures of pyridine sulfonamides and sulfonic acids were examined to understand their hydrogen bonding and molecular packing, providing insight into their potential as ligands in metal–organic frameworks and in the development of pharmacologically active compounds (Kalyanachakravarthi Akiri et al., 2012).
Potential Therapeutic Applications
Anticancer Activity
Novel indenopyridine derivatives, including 4-[2-amino-3-cyano-5-oxo-4-substitutedaryl-4H-indeno[1,2-b]pyridin-1-(5H)-yl]benzenesulfonamide derivatives, were synthesized and evaluated for their in vitro anticancer activity against breast cancer cell lines. Some compounds showed higher potency than the reference drug, Doxorubicin, highlighting the therapeutic potential of pyridinesulfonamide derivatives in cancer treatment (M. Ghorab & M. Al-Said, 2012).
Enzyme Inhibition
Another study synthesized bidentate 2-pyridyl-1,2,3-triazole ligands containing a 4-substituted benzenesulfonamide pharmacophore, which demonstrated promising nanomolar inhibitory activity against carbonic anhydrase isoform IX. This suggests a potential for anticancer drug development due to the selective inhibition of an enzyme associated with tumor growth and metastasis (Yassine Aimene et al., 2019).
作用機序
Target of Action
It’s known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, leading to a broad spectrum of biological activities .
Pharmacokinetics
The compound’s predicted properties such as density (1506±006 g/cm3), boiling point (5055±600 °C), and vapor pressure (242E-10mmHg at 25°C) suggest that it may have certain bioavailability characteristics .
Result of Action
Compounds with similar structures have been shown to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
特性
IUPAC Name |
2-(4-chloroanilino)-N-ethylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c1-2-16-20(18,19)12-4-3-9-15-13(12)17-11-7-5-10(14)6-8-11/h3-9,16H,2H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVPPKLFLIXSDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(N=CC=C1)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。